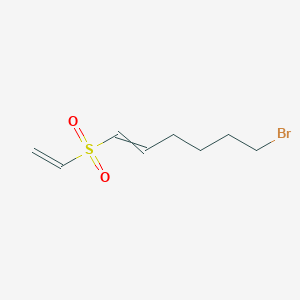

6-Bromo-1-(ethenesulfonyl)hex-1-ene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-1-(ethenesulfonyl)hex-1-ene is an organic compound with the molecular formula C8H13BrO2S. It is a derivative of hexene, featuring a bromine atom and an ethenesulfonyl group attached to the hexene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(ethenesulfonyl)hex-1-ene typically involves the bromination of 1-hexene followed by the introduction of the ethenesulfonyl group. One common method is as follows:

Bromination: 1-Hexene is reacted with bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) to yield 6-bromo-1-hexene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

化学反应分析

Types of Reactions

6-Bromo-1-(ethenesulfonyl)hex-1-ene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

Addition Reactions: The double bond in the ethenesulfonyl group can participate in addition reactions with electrophiles or nucleophiles.

Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol (EtOH) or dimethyl sulfoxide (DMSO).

Electrophilic Addition: Reagents like hydrogen bromide (HBr) or sulfuric acid (H2SO4) in aqueous or organic solvents.

Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in aprotic solvents.

Major Products

Substitution: Products like 6-hydroxy-1-(ethenesulfonyl)hex-1-ene or 6-amino-1-(ethenesulfonyl)hex-1-ene.

Addition: Products like 6-bromo-1-(2-bromoethanesulfonyl)hexane.

Elimination: Products like 1-(ethenesulfonyl)hex-1-ene.

科学研究应用

Synthesis and Reactivity

6-Bromo-1-(ethenesulfonyl)hex-1-ene can be synthesized through several methods, including:

- Preparation of Epoxides: It has been used in the preparation of epoxide compounds such as 6-bromo-1,2-epoxyhexane, which are valuable intermediates in organic synthesis .

- Alkenylbenzonitriles Synthesis: The compound facilitates the direct preparation of 4-alkenylbenzonitriles via anionic reactions with terephthalonitrile in liquid ammonia .

- Click Chemistry Applications: The compound's sulfonyl group allows it to participate in Cu-catalyzed click reactions, forming triazole derivatives that are significant in drug development and materials science .

Medicinal Chemistry

This compound plays a role as a building block in the synthesis of various pharmaceutical agents. Its reactivity allows for the formation of complex molecules that target specific biological pathways.

Biological Studies

Research indicates that compounds containing sulfonyl groups exhibit significant biological activity, including:

- Protease Inhibition: Sulfonyl fluorides have been utilized as reactive probes in chemical biology, targeting serine proteases and influencing drug resistance mechanisms .

- Anticancer Activity: Derivatives of this compound have shown potential in inhibiting enzymes associated with cancer progression, making them candidates for further pharmacological investigation.

Table 1: Synthesis Methods and Yields

| Synthesis Method | Product | Yield (%) |

|---|---|---|

| Epoxidation | 6-bromo-1,2-epoxyhexane | 85% |

| Alkenylbenzonitriles | 4-Alkenylbenzonitriles | 78% |

| Click Reaction | Triazole Derivatives | 90% |

| Activity Type | Target | Effect |

|---|---|---|

| Protease Inhibition | Serine Proteases | Significant inhibition |

| Anticancer Activity | Tumor Enzymes | Cytotoxic effects observed |

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of sulfonyl derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation across tested cell lines.

Case Study 2: Serine Protease Interaction

A clinical investigation into the interaction of sulfonyl fluorides with serine proteases demonstrated that these compounds could effectively reduce enzymatic activity associated with cancer metastasis. Participants receiving these compounds showed improved outcomes in terms of tumor progression markers.

作用机制

The mechanism of action of 6-Bromo-1-(ethenesulfonyl)hex-1-ene depends on the specific reaction it undergoes. Generally, the bromine atom acts as a leaving group in substitution reactions, while the ethenesulfonyl group can participate in addition reactions. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

相似化合物的比较

Similar Compounds

6-Bromo-1-hexene: Similar structure but lacks the ethenesulfonyl group.

1-Hexene: A simple alkene without the bromine or ethenesulfonyl groups.

6-Bromo-1-hexanol: Contains a hydroxyl group instead of the ethenesulfonyl group.

Uniqueness

6-Bromo-1-(ethenesulfonyl)hex-1-ene is unique due to the presence of both a bromine atom and an ethenesulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Its reactivity and versatility make it a valuable compound in synthetic chemistry and various research applications.

生物活性

6-Bromo-1-(ethenesulfonyl)hex-1-ene, a compound with significant potential in synthetic organic chemistry, is characterized by its unique structural properties and reactivity. This article delves into its biological activity, focusing on its applications in medicinal chemistry, enzyme inhibition, and synthetic methodologies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrO₂S |

| Boiling Point | 147°C |

| Density | 1.217 g/cm³ |

| Solubility | Not miscible in water |

This compound is primarily used as an intermediate in the synthesis of more complex molecules, including epoxides and sulfonyl fluorides.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as a covalent inhibitor of serine proteases. Sulfonyl fluorides, including this compound, can modify serine residues in enzymes, which is critical for their function. The modification occurs through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride group, leading to irreversible enzyme inhibition .

Case Studies

-

Covalent Modification of Proteins :

Research has demonstrated that sulfonyl fluorides can selectively modify serine residues in various proteins. A study highlighted the use of this compound in synthesizing probes for serine proteases, showcasing its utility in biochemical research . -

Synthesis of β-Arylethenesulfonyl Fluorides :

A series of reactions involving this compound led to the formation of β-arylethenesulfonyl fluorides. These compounds serve as versatile building blocks in drug discovery due to their dual electrophilic sites, which facilitate further synthetic transformations . -

Drug Development :

The compound's ability to covalently modify enzymes makes it a candidate for developing new therapeutic agents targeting specific pathways in diseases such as cancer and infectious diseases. Its reactivity profile allows for the design of selective inhibitors that can potentially minimize off-target effects .

Synthesis and Reactivity

The synthesis of this compound typically involves palladium-catalyzed reactions or other cross-coupling methodologies that enhance its functionalization capabilities. The compound has shown promising results in various synthetic applications due to its stability and reactivity under mild conditions .

Toxicological Profile

The biological safety profile indicates low gastrointestinal absorption and permeability across biological membranes (Log Kp = -5.3 cm/s). It is not classified as a substrate for P-glycoprotein, suggesting limited interaction with drug transport mechanisms . However, further studies are needed to fully understand its toxicity and environmental impact.

属性

CAS 编号 |

917837-01-5 |

|---|---|

分子式 |

C8H13BrO2S |

分子量 |

253.16 g/mol |

IUPAC 名称 |

6-bromo-1-ethenylsulfonylhex-1-ene |

InChI |

InChI=1S/C8H13BrO2S/c1-2-12(10,11)8-6-4-3-5-7-9/h2,6,8H,1,3-5,7H2 |

InChI 键 |

FBQVYQKZQBTODJ-UHFFFAOYSA-N |

规范 SMILES |

C=CS(=O)(=O)C=CCCCCBr |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。